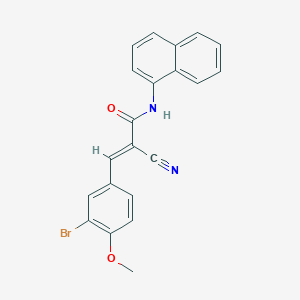![molecular formula C21H19N3O5S2 B2674980 Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate CAS No. 478033-25-9](/img/structure/B2674980.png)
Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate
カタログ番号 B2674980
CAS番号:
478033-25-9
分子量: 457.52
InChIキー: YHMIXQKHEMCXAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate” is a chemical compound with the CAS number 478033-25-9. It has a molecular formula of C21H19N3O5S2 and a molecular weight of 457.52 . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound aren’t provided in the search results. The reactions that this compound undergoes would depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
This compound has a molar mass of 457.52 and a predicted density of 1.45±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t provided in the search results .科学的研究の応用
Biochemical Applications and Mechanisms of Action
- Research into the effects of acetylsalicylic acid on non-immunologic contact urticaria (NICU) has shown that certain compounds, including methyl nicotinate, can elicit erythema and edema, which are inhibited by acetylsalicylic acid. This suggests a role for these compounds in studying inflammatory processes and the biochemical pathways of prostaglandin bioformation (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).
- Methyl nicotinate's antinociceptive activity has been evaluated, demonstrating its potential for pain management research. The synthesis and testing of methyl nicotinate highlight its effectiveness in reducing pain responses in animal models, pointing towards its utility in understanding pain mechanisms and developing analgesics (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Insecticide and Herbicide Research
- Sulfoxaflor and the sulfoximine class of insecticides, which share structural similarities with sulfonyl compounds, offer insights into novel mechanisms of action against sap-feeding insects. This research has implications for developing new pesticides with efficacy against resistant insect pests (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
- The mode of action of sulfonylurea herbicides, such as sulfometuron methyl, is explored through the inhibition of acetolactate synthase in plants. This area of research is critical for understanding herbicide selectivity and resistance, potentially guiding the development of more effective and sustainable agricultural chemicals (Chaleff & Mauvais, 1984).
Chemical Synthesis and Catalysis
- The synthesis and application of nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exemplify the use of protic ionic liquids as catalysts. This research demonstrates the versatility of nicotine derivatives in facilitating chemical reactions, offering pathways to more efficient and environmentally friendly synthetic methods (Tamaddon & Azadi, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 6-[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14(25)23-16-8-10-17(11-9-16)31(27,28)24-18-5-3-4-6-19(18)30-20-12-7-15(13-22-20)21(26)29-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIXQKHEMCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)
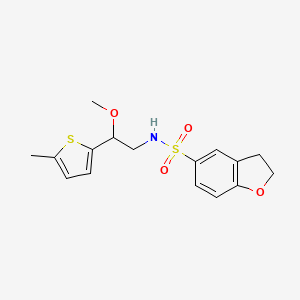
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
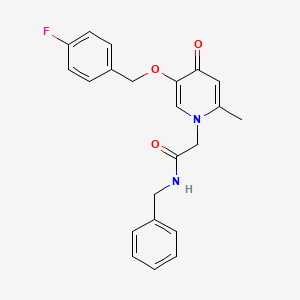
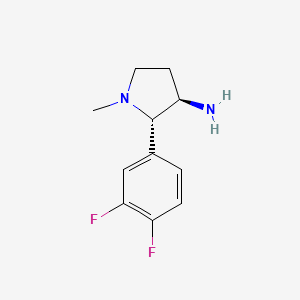
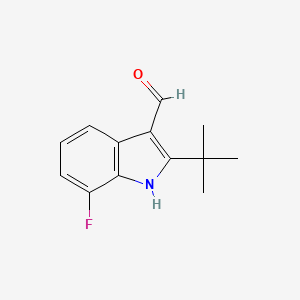

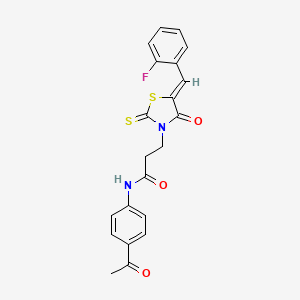
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)
